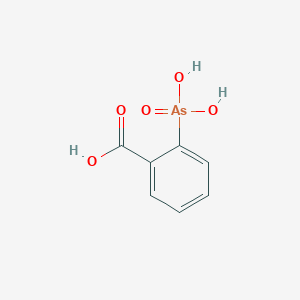
2-Arsonobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Arsonobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of an arsenic atom attached to the benzene ring, specifically at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-arsonobenzoic acid typically involves the introduction of an arsenic group into the benzoic acid structure. One common method is the reaction of benzoic acid with arsenic trichloride (AsCl3) in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a solvent such as dichloromethane to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity this compound suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Arsonobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing derivatives.
Reduction: Reduction reactions can convert the arsenic group to different oxidation states.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) derivatives, while reduction can produce arsenic(III) compounds.
Applications De Recherche Scientifique
2-Arsonobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other arsenic-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-arsonobenzoic acid involves its interaction with various molecular targets and pathways. The arsenic atom in the compound can form covalent bonds with biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This property is particularly useful in studying the biochemical pathways involved in diseases and developing targeted therapies.
Comparaison Avec Des Composés Similaires
Benzoic Acid: The parent compound without the arsenic group.
Arsenic Acid: Contains arsenic but lacks the aromatic ring structure.
Phenylarsine Oxide: Another arsenic-containing aromatic compound.
Uniqueness: 2-Arsonobenzoic acid is unique due to the combination of the benzoic acid structure with an arsenic atom. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
5456-26-8 |
|---|---|
Formule moléculaire |
C7H7AsO5 |
Poids moléculaire |
246.05 g/mol |
Nom IUPAC |
2-arsonobenzoic acid |
InChI |
InChI=1S/C7H7AsO5/c9-7(10)5-3-1-2-4-6(5)8(11,12)13/h1-4H,(H,9,10)(H2,11,12,13) |
Clé InChI |
RANIJPHIVXVUEN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)[As](=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


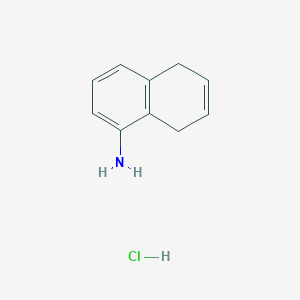
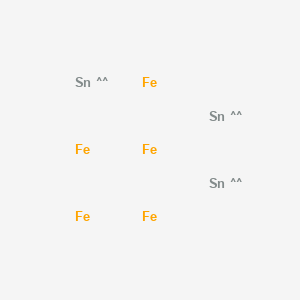
![1a,6a-Dihydrocyclopropa[a]inden-6(1H)-one](/img/structure/B14724956.png)

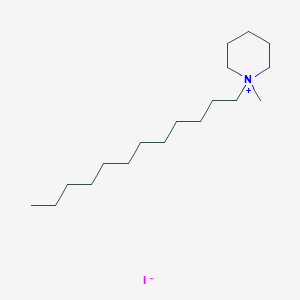
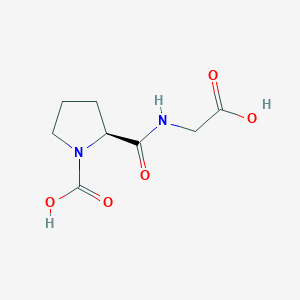
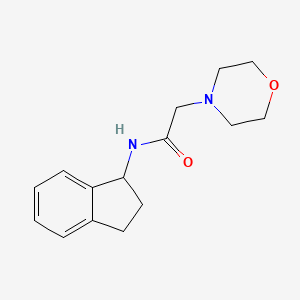


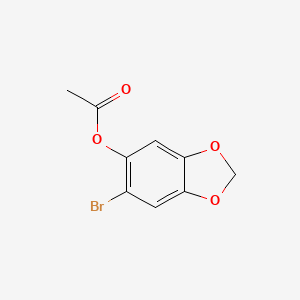


![n-{[(4-Chlorophenyl)sulfanyl]methyl}-n-methyl-4-nitroaniline](/img/structure/B14725012.png)
![6-[(4-Ethenylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14725026.png)
